1-Heptanethiol chemical structure and properties
1-Heptanethiol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Heptanethiol, also known as heptyl mercaptan, is an organic sulfur compound with the chemical formula C7H16S.[1][2] It is a colorless liquid characterized by a strong, unpleasant odor.[1][3][4] This aliphatic thiol consists of a seven-carbon chain with a terminal thiol (-SH) functional group.[1][5] Due to the reactivity of the thiol group, 1-heptanethiol serves as a versatile intermediate in various chemical syntheses, including the manufacturing of pharmaceuticals, dyes, and other specialty chemicals.[1][6][7] It also finds application in materials science, such as in the production of synthetic rubber and as a corrosion inhibitor.[1]
Chemical Structure and Identifiers
The structure of 1-heptanethiol is a straight-chain heptyl group attached to a sulfhydryl group.
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Chemical Name: 1-Heptanethiol
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Synonyms: Heptyl mercaptan, n-Heptyl mercaptan, 1-Mercaptoheptane[1][2][8]
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EC Number: 216-678-8[9]
Physicochemical Properties
The physical and chemical properties of 1-heptanethiol are summarized in the tables below.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 132.27 g/mol | [2][9][10] |
| Appearance | Colorless liquid with a strong, unpleasant odor | [1][3][4] |
| Melting Point | -43 °C to -41.3 °C | [1][3][9] |
| Boiling Point | 173-177 °C | [1][3][4][9] |
| Density | 0.844 g/cm³ at 20 °C | [3][4][9] |
| Vapor Pressure | 1.5 hPa at 25 °C | [9] |
| Solubility in Water | 0.009 g/L (Insoluble) | [1][3][9] |
| Refractive Index | n20/D 1.4505 | [4] |
| Flash Point | 41 °C to 46 °C (closed cup) | [4][9] |
Chemical Properties
| Property | Value/Description | Reference(s) |
| pKa | 10.76 ± 0.25 (Predicted) | [1] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, strong bases, and alkali metals. | [1][3] |
| Decomposition | Emits toxic fumes of sulfur oxides (SOx) when heated to decomposition. | [1][3] |
| Combustibility | Flammable liquid. Vapors may form explosive mixtures with air. | [3][6][9] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-heptanethiol.
| Spectroscopic Technique | Key Features | Reference(s) |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+): m/z = 132. Fragmentation pattern consistent with an aliphatic thiol. | [11] |
| Infrared Spectroscopy (IR) | S-H stretching vibration typically observed around 2550 cm⁻¹. C-H stretching and bending vibrations are also present. | [12] |
| Nuclear Magnetic Resonance (¹H NMR) | A triplet corresponding to the -SH proton, multiplets for the methylene (-CH₂-) protons, and a triplet for the terminal methyl (-CH₃) protons. | [13] |
| Nuclear Magnetic Resonance (¹³C NMR) | Seven distinct signals corresponding to the seven carbon atoms in the heptyl chain. | [14] |
Experimental Protocols
Synthesis of 1-Heptanethiol
A common method for the synthesis of 1-heptanethiol is the reaction of 1-bromoheptane with sodium hydrosulfide (NaSH).
Materials:
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1-Bromoheptane
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Sodium hydrosulfide (NaSH)
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Ethanol (or other suitable solvent)
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Hydrochloric acid (HCl), dilute
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Sodium sulfate (Na₂SO₄), anhydrous
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Dichloromethane (CH₂Cl₂)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Distillation apparatus
Procedure:
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In a round-bottom flask, dissolve sodium hydrosulfide in ethanol.
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Add 1-bromoheptane to the solution dropwise with stirring.
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Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
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Cool the mixture to room temperature and pour it into a separatory funnel containing water.
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Acidify the aqueous layer with dilute hydrochloric acid to protonate the thiolate.
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Extract the product with dichloromethane.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter to remove the drying agent.
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Remove the solvent by rotary evaporation.
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Purify the crude product by distillation under reduced pressure to obtain pure 1-heptanethiol.
Analytical Methods
5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like 1-heptanethiol.
Instrumentation:
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Gas chromatograph coupled to a mass spectrometer.
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Capillary column suitable for separating volatile sulfur compounds (e.g., DB-1 or equivalent).
Procedure:
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Prepare a dilute solution of 1-heptanethiol in a suitable solvent (e.g., dichloromethane).
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Inject a small volume (e.g., 1 µL) of the sample into the GC injector.
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The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column.
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The components of the sample are separated based on their boiling points and interaction with the stationary phase.
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The separated components elute from the column and enter the mass spectrometer.
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In the mass spectrometer, the molecules are ionized (e.g., by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio.
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The retention time from the chromatogram and the mass spectrum are used to identify and quantify 1-heptanethiol.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-heptanethiol.
Caption: General workflow for the synthesis and purification of 1-heptanethiol.
Safety and Handling
1-Heptanethiol is a flammable and toxic substance that requires careful handling.
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Health Hazards: It is irritating to the eyes, skin, and respiratory system.[3][6][15] Inhalation can cause symptoms such as headache, dizziness, nausea, and drowsiness.[3][6][15]
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Fire Hazards: 1-Heptanethiol is a flammable liquid.[3][9] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][6] Suitable extinguishing media include dry chemical, CO₂, or alcohol-resistant foam.[3][6]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][16] If ventilation is inadequate, use a NIOSH-approved respirator.[16]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, strong acids, and bases.[1][16][17] Keep containers tightly closed and away from heat, sparks, and open flames.[9][16]
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Spill and Disposal: In case of a spill, eliminate all ignition sources and use non-sparking tools.[3] Absorb the spill with an inert material and dispose of it as hazardous waste in accordance with local regulations.[16]
Reactivity Profile
1-Heptanethiol exhibits reactivity typical of aliphatic thiols.
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Oxidation: The thiol group can be oxidized to form a disulfide (diheptyl disulfide). Stronger oxidizing agents can lead to the formation of sulfonic acids.
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Acid-Base Reactions: As a weak acid, 1-heptanethiol reacts with strong bases to form the corresponding thiolate salt.
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Nucleophilic Reactions: The thiolate anion is a potent nucleophile and can participate in various nucleophilic substitution and addition reactions, which is a cornerstone of its utility in organic synthesis.[7]
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Reaction with Heavy Metals: Thiols have a high affinity for heavy metals, forming stable mercaptides.
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Incompatibilities: It reacts violently with powerful oxidizing agents.[1][3] Contact with strong acids or bases can also lead to vigorous reactions.[1][3] It can react with water, steam, or acids to produce toxic and flammable vapors.[1]
Toxicological Information
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Acute Toxicity: The intraperitoneal LD50 in mice is reported as 200 mg/kg.[1] It is considered toxic by inhalation.[1]
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Routes of Exposure: The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3][15]
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Target Organs: The primary target organs are the eyes, skin, respiratory system, central nervous system, and blood.[3][15]
Conclusion
1-Heptanethiol is a valuable chemical intermediate with a well-defined set of physical, chemical, and toxicological properties. Its utility in organic synthesis is primarily derived from the reactivity of its thiol functional group. Due to its hazardous nature, strict adherence to safety protocols during its handling, storage, and disposal is imperative. The information provided in this guide serves as a comprehensive resource for professionals working with this compound.
References
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- 4. 1-Heptanethiol | 1639-09-4 [chemicalbook.com]
- 5. What is 1-Heptanethiol - Properties & Specifications [dimethyl-disulfide.net]
- 6. nj.gov [nj.gov]
- 7. nbinno.com [nbinno.com]
- 8. 1-Heptanethiol (CAS 1639-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 1-Heptanethiol for synthesis 1639-09-4 [sigmaaldrich.com]
- 10. 1-Heptanethiol | CymitQuimica [cymitquimica.com]
- 11. 1-Heptanethiol [webbook.nist.gov]
- 12. 1-Heptanethiol [webbook.nist.gov]
- 13. 1-Heptanethiol(1639-09-4) IR Spectrum [m.chemicalbook.com]
- 14. 1-Heptanethiol(1639-09-4) 13C NMR spectrum [chemicalbook.com]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - 1-Heptanethiol [medbox.iiab.me]
- 16. fishersci.com [fishersci.com]
- 17. merckmillipore.com [merckmillipore.com]
